molecular formula C17H17NO2 B7506786 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No. B7506786
M. Wt: 267.32 g/mol
InChI Key: MBGMWALKQAKZQU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione, also known as PTIO, is a chemical compound that has been widely used in scientific research due to its unique properties. PTIO is a nitric oxide (NO) scavenger that has been used to investigate the role of NO in various biological processes. In

Mechanism of Action

2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione acts as a NO scavenger by reacting with NO to form nitroso-2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione, which is a stable product that does not readily release NO. Nitroso-2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione can be detected using electron paramagnetic resonance (EPR) spectroscopy, which allows researchers to monitor the production of NO in biological systems.
Biochemical and Physiological Effects
2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been shown to decrease blood pressure and inhibit the vasodilatory effects of NO. In cancer research, 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been used to investigate the role of NO in tumor growth and metastasis. In neurodegenerative disease research, 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been used to study the role of NO in neuronal death and neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione in lab experiments is its ability to scavenge NO, which allows researchers to investigate the role of NO in various biological processes. However, 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has some limitations, including its potential to react with other reactive oxygen species (ROS) and its potential to inhibit the activity of other enzymes that are involved in NO metabolism.

Future Directions

There are several future directions for the use of 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione in scientific research. One area of interest is the development of new 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione analogs that have improved scavenging properties and reduced potential for side effects. Another area of interest is the use of 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione in the development of new therapies for cardiovascular disease, cancer, and neurodegenerative diseases. Additionally, 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione may be used to investigate the role of NO in other physiological and pathological processes, such as inflammation and immune function.

Synthesis Methods

2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione can be synthesized using a variety of methods, including the reaction of 3-phenylpropiolic acid with hydroxylamine hydrochloride and the reaction of 3-phenylpropionic acid with hydroxylamine hydrochloride and acetic anhydride. The most common method of synthesis involves the reaction of 3-phenylpropionic acid with hydroxylamine hydrochloride in the presence of acetic anhydride to yield 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione.

Scientific Research Applications

2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been used in a wide range of scientific research studies, including investigations into the cardiovascular system, cancer, and neurodegenerative diseases. 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been shown to inhibit the production of NO, which is involved in various physiological and pathological processes. The ability of 2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione to scavenge NO has made it a valuable tool in the study of NO-mediated signaling pathways.

properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-9,14-15H,10-12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGMWALKQAKZQU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCC2C1C(=O)N(C2=O)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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